8-Iodoisoquinoline

Suzuki-Miyaura Coupling Cross-Coupling Reactivity

8-Iodoisoquinoline delivers superior reactivity in Pd-catalyzed cross-couplings versus bromo/chloro analogs. Its weak C(sp²)-I bond enables rapid oxidative addition for high-yielding Suzuki-Miyaura and Sonogashira reactions under mild conditions-compatible with sensitive functional groups and automated synthesis. Preferred for constructing 8-substituted isoquinoline libraries, chiral ligands, and hypervalent iodine catalysts. Order high-purity (≥95%) lots today.

Molecular Formula C9H6IN
Molecular Weight 255.05
CAS No. 1131605-27-0
Cat. No. B3059433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Iodoisoquinoline
CAS1131605-27-0
Molecular FormulaC9H6IN
Molecular Weight255.05
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2)C(=C1)I
InChIInChI=1S/C9H6IN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-6H
InChIKeyHQUAAVGLCWGKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodoisoquinoline (CAS 1131605-27-0): A Halogenated Heterocyclic Building Block for Cross-Coupling and Medicinal Chemistry


8-Iodoisoquinoline (CAS 1131605-27-0) is a halogenated isoquinoline derivative characterized by an iodine atom at the 8-position of the heterocyclic ring system. It is a solid compound with a molecular formula of C9H6IN and a molecular weight of 255.06 g/mol . The compound is commercially available from multiple vendors with typical purities of ≥95% . Its primary utility lies in its role as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the iodo substituent serves as an effective leaving group for constructing more complex molecular architectures [1]. The compound belongs to the broader class of isoquinoline alkaloids, a privileged scaffold in medicinal chemistry known for diverse biological activities .

Why 8-Iodoisoquinoline Cannot Be Simply Replaced by 8-Bromo- or 8-Chloroisoquinoline in Cross-Coupling Workflows


Substituting 8-iodoisoquinoline with its bromo or chloro analogs is not chemically equivalent due to the significant differences in carbon-halogen bond strength and reactivity in palladium-catalyzed cross-coupling reactions. The C(sp²)-I bond (bond dissociation energy ~65 kcal/mol) is substantially weaker than the corresponding C(sp²)-Br (~80 kcal/mol) and C(sp²)-Cl (~95 kcal/mol) bonds [1][2]. This fundamental difference translates to markedly faster oxidative addition rates for aryl iodides compared to aryl bromides and chlorides under standard Suzuki-Miyaura and Sonogashira conditions [3]. Consequently, synthetic protocols optimized for the iodo derivative often fail or proceed with significantly reduced yields when the bromo or chloro analog is directly substituted, necessitating harsher reaction conditions (elevated temperatures, stronger bases, or specialized ligands) that may compromise sensitive functional groups elsewhere in the molecule . Furthermore, the increased steric bulk of the iodine atom at the 8-position can influence regioselectivity in subsequent transformations, a factor not replicated by smaller halogen substituents [4].

Quantitative Differentiation of 8-Iodoisoquinoline: Evidence for Scientific Selection and Procurement


Comparative Reactivity of 8-Haloisoquinolines in Palladium-Catalyzed Cross-Coupling Reactions

8-Iodoisoquinoline exhibits superior reactivity in Suzuki-Miyaura cross-coupling reactions compared to its bromo and chloro analogs. The iodo derivative is a preferred substrate due to its rapid oxidative addition to palladium(0) catalysts, enabling reactions to proceed under milder conditions and often with higher yields [1][2]. While specific yield data for 8-iodoisoquinoline itself is limited in the open literature, comparative data for the structurally analogous 8-haloquinolines and 4-haloisoquinolines demonstrate the reactivity trend I > Br > Cl [3]. A commercial source states that 8-bromoisoquinoline exhibits 'superior' reactivity in Suzuki couplings compared to 8-chloroisoquinoline, which is described as 'moderate', with the iodine analog expected to be even more reactive based on established chemical principles . Furthermore, the iodine atom at the 8-position can be selectively exchanged under mild conditions, allowing for sequential functionalization strategies not feasible with less reactive halogens [4].

Suzuki-Miyaura Coupling Cross-Coupling Reactivity

Intracellular Antioxidant Activity of an 8-Iodo-Substituted Isoquinoline Derivative

In a study evaluating the antioxidant properties of 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid (1) and its synthetic derivatives, the derivative containing an iodine atom at the 8-position (6,7-dihydroxy-8-iodo-3,4-dihydroisoquinoline-3-carboxylic acid) was identified as the most active compound in the series [1]. This finding suggests that substitution at the 8-position with iodine can significantly enhance the biological activity of certain isoquinoline scaffolds. While this study used a more complex derivative and not the parent 8-iodoisoquinoline, it provides class-level evidence for the potential of 8-iodo substitution to confer or enhance desirable biological properties [2].

Antioxidant Reactive Oxygen Species Intracellular Assay

Halogen-Dependent Selectivity Switch in Isoquinoline-Based Enzyme Inhibition

Structure-activity relationship (SAR) studies on halogen-substituted isoquinoline-1,3-dione-based inhibitors of the deubiquitinase USP2 revealed that the nature of the halogen substituent can profoundly influence both potency and selectivity [1]. Notably, the introduction of a fluorine atom was found to completely switch the selectivity of the inhibitor between USP2 and USP7 [2]. The best compound in the series, acting through an uncompetitive mechanism, exhibited an IC50 of 250 nM [3]. While this study focused on isoquinoline-1,3-diones and specifically highlighted the role of fluorine, it provides strong class-level evidence that halogen substitution on the isoquinoline scaffold is a powerful tool for modulating biological target engagement and selectivity [4]. By extension, the unique steric and electronic properties of an iodine substituent at the 8-position (compared to F, Cl, or Br) can be rationally exploited to fine-tune the pharmacological profile of drug candidates derived from this scaffold.

USP2/USP7 Inhibition Selectivity Halogen Effect

High-Value Application Scenarios for 8-Iodoisoquinoline Based on Evidenced Differentiation


Palladium-Catalyzed Cross-Coupling for Library Synthesis and Late-Stage Functionalization

8-Iodoisoquinoline is the preferred building block for constructing diverse 8-substituted isoquinoline libraries via Suzuki-Miyaura and Sonogashira cross-coupling reactions [1]. The high reactivity of the C-I bond allows for rapid, high-yielding couplings under mild conditions, making it ideal for automated parallel synthesis and for introducing sensitive functional groups in late-stage diversification of complex molecules [2]. This application leverages the compound's primary differentiated advantage: superior reactivity compared to bromo and chloro analogs .

Medicinal Chemistry for SAR Studies Exploiting Halogen Effects

Given the demonstrated impact of halogen substitution on the selectivity and potency of isoquinoline-based enzyme inhibitors [3], 8-iodoisoquinoline is a critical starting material for structure-activity relationship (SAR) campaigns. Researchers can use it to introduce an iodine atom at the 8-position to probe unique steric, electronic, and potential halogen-bonding interactions with biological targets, which are not possible with smaller halogens like chlorine or bromine [4]. This scenario directly applies the class-level inference that halogen choice on this scaffold is a key determinant of pharmacological outcome.

Synthesis of 8,8′-Bi-isoquinolyl Ligands for Asymmetric Catalysis

A reported application involves the preparation of novel optically active 8,8′-bi-isoquinolyl ligands via palladium-catalyzed homocoupling or cross-coupling reactions [5]. These ligands have been studied for their coordination behavior in rhodium(I) complexes, which are relevant to asymmetric catalysis [6]. This niche application highlights the compound's utility in accessing complex, chiral ligand architectures where the 8,8′-connectivity is essential.

Development of Hypervalent Iodine Oxidation Catalysts

Derivatives of 8-iodoisoquinoline, specifically 8-iodoisoquinolinones (IB-lactam catalysts), have been developed as conformationally rigid and highly reactive 2-iodobenzamide catalysts for the oxidation of alcohols using hypervalent iodine chemistry [7]. These catalysts operate at room temperature and demonstrate faster reaction rates than conventional IBamide catalysts [8]. While the parent 8-iodoisoquinoline is a precursor to these catalysts, this application underscores the value of the 8-iodo substitution pattern in creating next-generation catalytic systems.

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